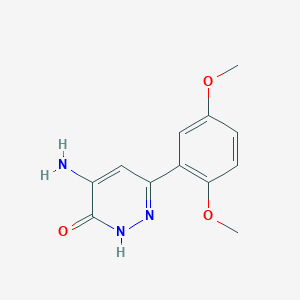
4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol is a heterocyclic compound belonging to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used as core scaffolds in medicinal chemistry
準備方法
The synthesis of 4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent to yield the pyridazine ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to improve yield and purity .
化学反応の分析
4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted pyridazine derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar compounds to 4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol include other pyridazine derivatives such as pyridazinone and pyrimidine . These compounds share a similar core structure but differ in their substituents and pharmacological profiles.
生物活性
4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with an amino group and a dimethoxyphenyl group. This unique structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
1. Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures possess activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for related compounds suggest potent activity, which could be extrapolated to this compound.
2. Anticancer Potential
Pyridazine derivatives have been investigated for their anticancer properties. Compounds with similar structural motifs have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, certain pyridazine compounds have shown promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyridazine derivatives is another area of interest. Some studies report that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. The IC50 values for COX-2 inhibition in related compounds indicate significant anti-inflammatory activity, which may be applicable to this compound .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes like DHFR and COX, leading to decreased cellular proliferation and inflammation.
- Receptor Interaction : It may interact with specific receptors involved in disease processes, modulating signaling pathways that contribute to its therapeutic effects .
Table 1: Summary of Biological Activities and Mechanisms
Case Studies
- Anticancer Study : A study on a related pyridazine derivative showed significant reduction in tumor size in xenograft models when administered at specific doses, suggesting similar potential for this compound.
- Anti-inflammatory Research : In vivo studies demonstrated that compounds structurally related to this compound significantly reduced paw edema in animal models, indicating strong anti-inflammatory effects .
特性
IUPAC Name |
5-amino-3-(2,5-dimethoxyphenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-17-7-3-4-11(18-2)8(5-7)10-6-9(13)12(16)15-14-10/h3-6H,1-2H3,(H2,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFXSOMBDJBOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=O)C(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













